H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH peptide function
H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH peptide function
Sequence Identity: H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH Origin: Simian Virus 40 (SV40) Large T-Antigen (C-Terminus) Primary Application: Epitope Tagging, Protein Purification, Viral Immunology
Part 1: Executive Summary & Molecular Profile
The peptide H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH (Single letter: KPPTPPPEPET ), commonly known as the KT3 epitope , is a synthetic undecapeptide derived from the carboxyl-terminus of the Simian Virus 40 (SV40) large T-antigen.
While originally identified during the mapping of SV40 phosphorylation sites, its primary utility in modern molecular biology is as a highly specific epitope tag for the detection and purification of recombinant proteins. Its unique proline-rich structure confers a rigid, extended conformation (Polyproline II helix), making it highly accessible to antibodies even when fused to large protein complexes.
Physicochemical Characterization
| Property | Data | Technical Note |
| Sequence | KPPTPPPEPET | N-Term: Lysine (Basic); C-Term: Threonine (Polar) |
| Molecular Weight | 1189.33 Da | |
| Isoelectric Point (pI) | ~4.27 | Acidic due to two Glutamic Acid (Glu) residues. |
| Hydrophobicity | Low (Hydrophilic) | High Proline content disrupts hydrophobic collapse. |
| Solubility | High in aqueous buffers | Soluble in water, PBS, and TBS. |
| Structural Motif | Polyproline II Helix | Rigid structure reduces steric hindrance in antibody binding. |
Part 2: Biological Mechanism & Native Function
To understand the utility of the KT3 peptide, one must understand its native context within the SV40 Large T-antigen, a multifunctional regulatory protein.
The Native Context (SV40 Large T-Antigen)
In the SV40 virus, this sequence represents the extreme C-terminal tail of the Large T-antigen.[1][2][3] This region is a "hotspot" for post-translational modifications.
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Phosphorylation Site: The Threonine (Thr) residue at position 4 (KPPT PPPEPET) is a known phosphorylation site in vivo.
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Functional Regulation: Phosphorylation at this site modulates the oligomerization and DNA-binding properties of the Large T-antigen, thereby regulating viral DNA replication.
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Antibody Interference: Crucially, the KT3 monoclonal antibody recognizes the unphosphorylated form of this sequence with high affinity. Phosphorylation of the Threonine residue significantly inhibits antibody binding, a feature that can be exploited to monitor the phosphorylation state of the protein.
The Engineered Context (Epitope Tagging)
When genetically fused to a protein of interest (POI), the KT3 peptide functions as a molecular handle.
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Specificity: The sequence is rare in eukaryotic proteomes, minimizing cross-reactivity (background noise) in mammalian cell lysates.
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Accessibility: The high proline content prevents the tag from burying itself into the hydrophobic core of the fusion protein, ensuring it remains exposed for antibody capture.
Part 3: Experimental Applications & Comparative Analysis
The KT3 tag is an alternative to more common tags like FLAG, HA, or c-Myc. It is particularly useful when those tags fail due to steric hindrance or when a researcher needs to avoid specific background bands associated with common tags.
Comparative Efficacy Table
| Feature | KT3 Tag (KPPTPPPEPET) | FLAG Tag (DYKDDDDK) | HA Tag (YPYDVPDYA) |
| Charge | Acidic (Net -2) | Highly Acidic (Net -5) | Acidic (Net -2) |
| Antibody Clone | KT3 (Rat/Mouse mAb) | M1, M2 | 12CA5, 3F10 |
| Elution Condition | Competitive Peptide | Low pH or Peptide | Low pH or Peptide |
| Sensitivity | High (Rigid epitope) | Very High | High |
| Limitations | pH Sensitivity: Low pH elution can damage the antibody-antigen complex irreversibly.[4] | Ca2+ dependent (M1) | Endogenous HA in some viral systems |
Visualization: Epitope Tagging Workflow
The following diagram illustrates the cloning and detection logic for a KT3-tagged protein.
Caption: Workflow for generating and detecting a KT3-tagged recombinant protein. The tag is typically added to the C-terminus to prevent interference with N-terminal signal peptides.
Part 4: Detailed Experimental Protocols
Protocol A: Peptide Reconstitution & Storage
For use as a blocking peptide or competitive eluent.
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Solvent Selection: Calculate the net peptide content. Dissolve the lyophilized powder in sterile PBS (pH 7.4) or Milli-Q water .
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Note: Avoid acidic buffers initially, as the peptide is acidic (pI ~4.3) and may precipitate if the pH drops too low near its isoelectric point.
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Concentration: Prepare a stock solution of 1–5 mg/mL .
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Aliquoting: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
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Storage: Store at -20°C (stable for 6-12 months) or -80°C (stable for >1 year).
Protocol B: Western Blotting with Anti-KT3
Target: Detection of KT3-tagged fusion proteins.
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Sample Prep: Lyse cells in RIPA buffer supplemented with protease inhibitors.
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Electrophoresis: Load 20–50 µg of total protein onto an SDS-PAGE gel. Transfer to PVDF or Nitrocellulose membrane.
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Blocking: Block membrane with 5% Non-Fat Dry Milk in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT).
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Critical: Do not use BSA if using an anti-sheep secondary, as cross-reactivity can occur. Milk is generally safer for KT3.
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Primary Antibody: Incubate with Anti-KT3 Monoclonal Antibody (typically 1 µg/mL or 1:1000 dilution) overnight at 4°C.
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Washing: Wash 3 x 10 mins with TBST.
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Secondary Antibody: Incubate with HRP-conjugated anti-mouse (or anti-rat, depending on the KT3 clone source) for 1 hour at RT.
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Detection: Develop with ECL substrate.
Protocol C: Competitive Elution for Immunoprecipitation (IP)
Target: Eluting KT3-tagged protein from magnetic beads without denaturing low-pH buffers.
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Binding: Incubate cell lysate with Anti-KT3 antibody coupled to Protein G beads for 2–4 hours at 4°C.
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Wash: Wash beads 3x with Lysis Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5% NP-40).
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Elution Buffer Prep: Dissolve free H-KPPTPPPEPET-OH peptide in PBS to a final concentration of 100–200 µg/mL .
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Elution: Add 2-3 bead volumes of Elution Buffer to the beads.
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Incubation: Incubate for 15–30 minutes at 4°C with gentle rotation.
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Mechanism: The free peptide is in molar excess and outcompetes the fusion protein for the antibody binding sites.
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Collection: Magnetically separate beads and collect the supernatant containing the native, purified protein.
Part 5: References
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MacArthur, H., & Walter, G. (1984). Monoclonal antibodies specific for the carboxy terminus of simian virus 40 large T antigen.[2] Journal of Virology, 52(2), 483–491. Link
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Walter, G., Scheidtmann, K. H., Carbone, A., Laudano, A. P., & Doolittle, R. F. (1980). Antibodies specific for the carboxy- and amino-terminal regions of simian virus 40 large tumor antigen. Proceedings of the National Academy of Sciences, 77(9), 5197–5200. Link
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Deppert, W., & Walter, G. (1982). Domains of simian virus 40 large T-antigen exposed on the cell surface. Virology, 122(2), 563-574. Link
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Thermo Fisher Scientific. Epitope Tagging Systems: A Comprehensive Guide. Link
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Novopro Labs. H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH Peptide Data Sheet. Link
